Tomopenem
Overview
Description
Mechanism of Action
Target of Action
Tomopenem, also known as CS-023, is a carbapenem β-lactam antibiotic . It primarily targets penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to cell wall instability and eventually bacterial cell death .
Mode of Action
This compound inhibits PBPs by binding to their active sites, thereby preventing them from cross-linking the peptidoglycan polymers that give the bacterial cell wall its structural integrity . This disruption in cell wall synthesis weakens the bacterial cell wall, leading to osmotic instability and ultimately cell lysis and death .
Pharmacokinetics
This compound has a longer half-life compared to most other carbapenems . This allows it to maintain effective concentrations in the body for longer periods, enhancing its efficacy. In a murine model, the pharmacokinetic parameter of % time above MIC for this compound was 16% in sera and 15% in lungs . This suggests that this compound has good penetration into lung tissues, which could be beneficial for treating respiratory tract infections .
Result of Action
This compound has broad-spectrum activity against Gram-positive and -negative bacteria, as well as potent activity against drug-resistant pathogens, including penicillin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and Pseudomonas aeruginosa . In a murine model of chronic airway infection by P. aeruginosa, this compound significantly reduced the number of viable bacteria in the lungs . Histopathological examination of lung specimens showed fewer inflammatory cells in the this compound-treated group compared to the control group .
Biochemical Analysis
Biochemical Properties
Tomopenem interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By inhibiting these enzymes, this compound disrupts the cell wall synthesis, leading to bacterial cell death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly bacterial cells. It reduces the number of viable bacteria in a murine model of chronic airway infection by Pseudomonas aeruginosa . It also exhibits bactericidal or bacteriostatic effects against strains of P. aeruginosa and MRSA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PBPs. These proteins are essential for the cross-linking step in bacterial cell wall biosynthesis. By binding to PBPs, this compound inhibits this process, leading to cell wall instability and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant bactericidal effects over time. For instance, in a murine model of chronic airway infection by P. aeruginosa, treatment with this compound significantly reduced the number of viable bacteria compared to the control .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound at 750 mg showed bactericidal or bacteriostatic effects against 10 of 11 strains of P. aeruginosa and MRSA with MICs of ≤8 μg/ml, and this compound at 1,500 mg showed bactericidal effects against 16 of 17 strains of P. aeruginosa and MRSA with MICs of ≤16 μg/ml .
Subcellular Localization
As an antibiotic, it is expected to localize in the periplasmic space of bacteria where it binds to PBPs and inhibits cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tomopenem involves multiple steps, starting from the core β-lactam structureThe reaction conditions typically involve the use of strong bases and protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tomopenem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Tomopenem has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactivity.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by drug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Comparison
Tomopenem is unique due to its longer half-life compared to other carbapenems, which allows for less frequent dosing. It also has improved activity against drug-resistant pathogens, making it a valuable addition to the arsenal of antibiotics .
Biological Activity
Tomopenem, also known as CS-023, is a novel carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against a variety of pathogens, particularly those resistant to other antibiotics. Its efficacy has been studied extensively in vitro and in vivo, demonstrating significant potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, among others. This article delves into the biological activity of this compound, supported by data tables and research findings.
In Vitro Activity
This compound has shown potent in vitro activity against various strains of bacteria. Notably, it exhibits lower minimum inhibitory concentrations (MICs) compared to other carbapenems such as imipenem and meropenem.
Pathogen | MIC (μg/ml) | Comparison with Imipenem | Comparison with Meropenem |
---|---|---|---|
MRSA | 4 - 8 | 2-4 fold lower | 2-8 fold lower |
P. aeruginosa | 4 - 8 | 4 fold lower | Equal or lower |
This compound's MIC values indicate its strong antibacterial properties against resistant strains, making it a valuable option in clinical settings where resistance is prevalent .
This compound's antibacterial activity is primarily attributed to its high affinity for penicillin-binding protein (PBP) 2a, which is crucial for bacterial cell wall synthesis. This affinity allows this compound to effectively inhibit the growth of MRSA and various mutants of P. aeruginosa, including those with resistance mechanisms such as overproduction of β-lactamases and efflux pumps .
Animal Models
Research utilizing murine models has demonstrated the efficacy of this compound in treating infections. In one study, this compound was administered to neutropenic mice infected with clinical isolates of MRSA and P. aeruginosa. The results indicated that this compound significantly reduced bacterial counts compared to control groups.
Case Study: Neutropenic Murine Model
-
Dosing Regimens:
- 750 mg TID
- 1500 mg TID
- Results:
Pharmacokinetics
This compound has a longer half-life compared to other carbapenems, which enhances its potential for clinical efficacy. The pharmacokinetic profile indicates that its half-life is approximately twice that of imipenem and meropenem, allowing for sustained antibacterial activity over time .
Parameter | This compound | Imipenem | Meropenem |
---|---|---|---|
Half-life (hours) | ~2.23 | ~1.0 | ~1.0 |
Volume of distribution (L) | Unchanged | Unchanged | Unchanged |
Clinical Implications
The promising results from both in vitro and in vivo studies suggest that this compound could be an effective treatment option for serious infections caused by resistant bacteria. Its ability to maintain efficacy against strains with high MICs positions it as a critical agent in the fight against antibiotic resistance.
Potential Applications
- Treatment of nosocomial infections
- Management of complicated skin and soft tissue infections
- Therapy for pneumonia caused by resistant organisms
Properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDAXBWZURNCHS-GPODMPQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873384 | |
Record name | Tomopenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222400-20-6 | |
Record name | Tomopenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tomopenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomopenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMOPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tomopenem exert its antibacterial effect?
A: this compound, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. []
Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?
A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for this compound.
Q3: What is the significance of this compound's pharmacokinetic properties, particularly its half-life?
A: this compound demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []
Q4: How does renal impairment affect this compound's pharmacokinetics?
A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both this compound and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for this compound increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.
Q5: What is the primary pharmacodynamic parameter driving this compound's efficacy?
A: this compound's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []
Q6: What are the reported in vivo efficacy findings for this compound?
A: this compound has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, this compound significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of this compound in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for this compound in treating infections caused by these pathogens.
Q7: Has any resistance to this compound been observed?
A: While this compound shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.
Q8: How does the activity of this compound compare to existing carbapenems like Meropenem?
A: this compound demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, this compound exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []
Q9: What are the implications of this compound's activity against drug-resistant P. aeruginosa mutants?
A: this compound exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.
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